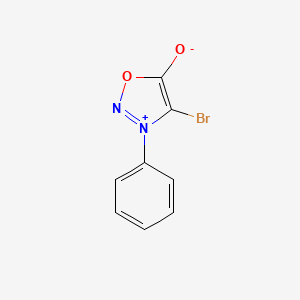
4-Bromo-3-phenylsydnone
概要
説明
Synthesis Analysis
The synthesis of sydnone derivatives, including 4-Bromo-3-phenylsydnone, involves strategic approaches to introduce the bromine and phenyl groups into the sydnone core. A notable method includes the reaction of sydnone precursors with brominating agents to insert the bromine atom, while the phenyl group is introduced through earlier steps in the synthesis pathway or via subsequent functional group transformations. The synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone showcases the reactivity of sydnones under cycloaddition reactions, providing a framework for understanding the synthetic routes towards brominated sydnone derivatives (Nan'ya et al., 1987).
Molecular Structure Analysis
Molecular structure analysis of 4-Bromo-3-phenylsydnone and related compounds reveals the impact of substitutions on the sydnone ring. The crystal and molecular structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, determined by single crystal X-ray diffraction, exemplifies the influence of bromine and phenyl substitutions on the geometry and electronic properties of the sydnone derivatives. Such analyses are crucial for understanding the reactivity and interaction patterns of these compounds (Nan'ya et al., 1987).
Chemical Reactions and Properties
4-Bromo-3-phenylsydnone participates in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the presence of the mesoionic ring and the electrophilic bromine atom. The compound's reactivity with palladium and platinum complexes highlights its potential in forming sydnone metal complexes, which are of interest in catalysis and material science. These reactions not only demonstrate the chemical versatility of 4-Bromo-3-phenylsydnone but also open avenues for the development of novel compounds and catalysts (Kalinin et al., 1989).
Physical Properties Analysis
The physical properties of 4-Bromo-3-phenylsydnone, such as solubility, melting point, and crystallinity, can be inferred from its molecular structure and substituents. The bromine atom significantly influences the compound's density and intermolecular interactions, while the phenyl group affects its solubility in organic solvents. The detailed crystal structure of related sydnone compounds provides insight into the packing and intermolecular forces that govern the physical properties of these compounds.
Chemical Properties Analysis
The chemical properties of 4-Bromo-3-phenylsydnone, including its acidity, reactivity towards electrophiles and nucleophiles, and potential for participating in redox reactions, are shaped by the mesoionic nature of the sydnone ring and the electronic effects of the bromine and phenyl substituents. Studies on the debromination of 4-Bromo-3-arylsydnones and the synthesis of sydnone complexes offer valuable insights into the reactivity patterns and chemical behavior of brominated sydnones (Mcchord et al., 1989).
科学的研究の応用
Synthesis and Reactivity
4-Bromo-3-phenylsydnone (SydnBr) has been studied for its reactivity with various complexes. For instance, it reacts with [Pd(PPh3)4] and [Pt(PPh3)4] complexes at room temperature to yield [MBr(Sydn)(PPh3)2] (M = Pd, Pt) (Kalinin, Min & Petrovskii, 1989). Additionally, 4-Bromo-3-arylsydnones have been used for debromination to yield 3-arylsydnones with sodium sulfite, showing effective results with various functional groups (Mcchord, Tullis & Turnbull, 1989).
Catalysis
The compound's application in catalysis is evident in the preparation of its palladium complex from tetrakis(triphenylphosphine)palladium. This complex has shown activity as a catalyst in Suzuki-Miyaura reactions, enabling the conversion of various substrates into their corresponding products (Lücke, Wiechmann, Freese, Guan & Schmidt, 2016).
Structural Studies
Structural studies of 4-Bromo-3-phenylsydnone derivatives have been conducted to understand their crystallographic properties. For example, the structure of 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, a derivative of 4-Bromo-3-phenylsydnone, has been examined, revealing its planar oxadiazole ring and the dihedral angles it forms with benzene rings (Goh, Fun, Nithinchandra & Kalluraya, 2010).
Photochemical Reactions
4-Bromo-3-phenylsydnone's derivatives have been explored in photochemical reactions. For instance, photoreactions of 3-Methyl-4-phenylsydnone have been studied, revealing its ability to generate nitrile-imine intermediates that react with activated C=C double bonds and heterocumulenes (Pfoertner & Foricher, 1980).
Chemical Transformations
Sydnone derivatives, including 4-Bromo-3-phenylsydnone, have been utilized in various chemical transformations. For example, the synthesis of Pyrazoline Derivatized Amides via Sydnone Ring Cleavage illustrates the versatility of these compounds in forming novel molecules with potential biological activities (Taj, Kamble & Marganakop, 2014).
Ultrasound-Accelerated Reactions
The use of ultrasound has been explored to accelerate reactions involving sydnone derivatives. For instance, the acetylation and debromination of sydnones have been successfully carried out using ultrasound, enhancing the yield and efficiency of these processes (Tien, Yeh & Wu, 1992).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
4-bromo-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZKTBQGLPVCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157222 | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylsydnone | |
CAS RN |
13183-09-0 | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



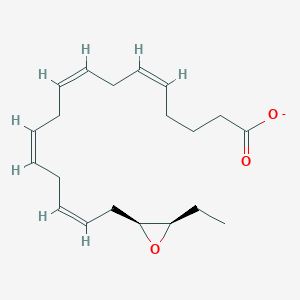
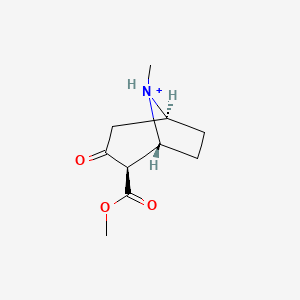

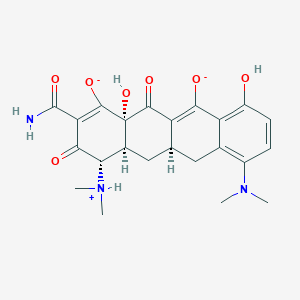
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
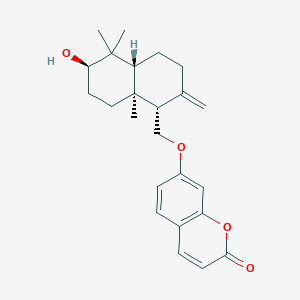
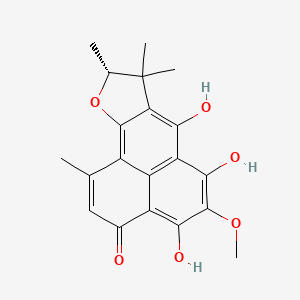
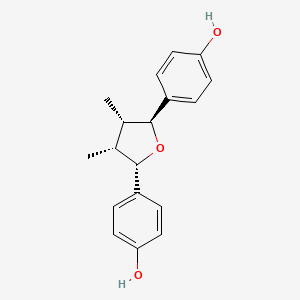
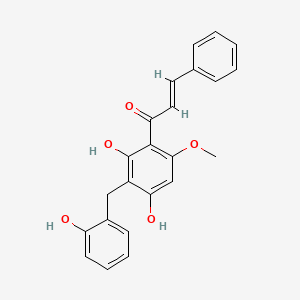
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
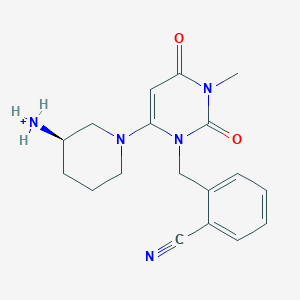
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
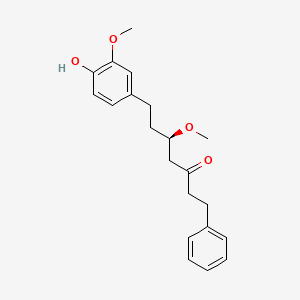
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)